molecular formula C24H25FN2O4S2 B12502478 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B12502478
M. Wt: 488.6 g/mol
InChI Key: RRZYCXHHTNCSGD-UHFFFAOYSA-N
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Description

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a methoxyphenyl group, a fluorobenzenesulfonamido group, and a methylphenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenylamine and 4-fluorobenzenesulfonyl chloride, followed by their reaction to form the sulfonamide intermediate. This intermediate is then reacted with 2-[(4-methylphenyl)sulfanyl]ethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is unique due to its specific structural features and potential applications across multiple fields. Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25FN2O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C24H25FN2O4S2/c1-18-3-11-22(12-4-18)32-16-15-26-24(28)17-27(20-7-9-21(31-2)10-8-20)33(29,30)23-13-5-19(25)6-14-23/h3-14H,15-17H2,1-2H3,(H,26,28)

InChI Key

RRZYCXHHTNCSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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